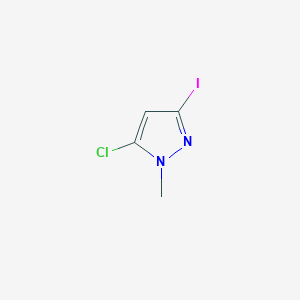

5-Chloro-3-iodo-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4ClIN2 |

|---|---|

Molecular Weight |

242.44 g/mol |

IUPAC Name |

5-chloro-3-iodo-1-methylpyrazole |

InChI |

InChI=1S/C4H4ClIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 |

InChI Key |

IBNIZNCGLIDMIU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)I)Cl |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 5 Chloro 3 Iodo 1 Methyl 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of both an iodo and a chloro substituent on the 1-methyl-1H-pyrazole core provides a platform for sequential and regioselective cross-coupling reactions. The general order of reactivity for halogens in such palladium-catalyzed reactions is I > Br > Cl, a principle that is well-established for pyrazolyl halides. mdpi.com This inherent difference in reactivity allows for the selective coupling at the more reactive C-3 iodo position while leaving the C-5 chloro position intact for subsequent transformations. mdpi.comresearchgate.net

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig, Ullmann)

The formation of carbon-heteroatom bonds is another crucial transformation for modifying the pyrazole (B372694) core, enabling the introduction of nitrogen and oxygen-based functional groups. The Buchwald-Hartwig amination and Ullmann condensation are prominent examples of such reactions. wikipedia.orgorganic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction can be applied to 5-chloro-3-iodo-1-methyl-1H-pyrazole to introduce amino groups at either the C-3 or C-5 position, again with selectivity dictated by the halogen's reactivity. The reaction would be expected to proceed preferentially at the C-3 iodo position under milder conditions.

The synthetic utility of this reaction is significant, as it provides a direct route to aminopyrazoles, which are important substructures in many biologically active compounds. The development of various generations of catalyst systems for the Buchwald-Hartwig reaction has expanded its scope to include a wide variety of amines and aryl coupling partners. wikipedia.org The Ullmann condensation, a copper-catalyzed reaction, also provides a pathway for C-N bond formation, particularly with aryl amines. researchgate.net

The following table summarizes catalyst systems and conditions often employed in Buchwald-Hartwig amination reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature | Reference |

| Pd2(dba)3 | BINAP | NaOtBu | Toluene | 80-110 °C | wikipedia.org |

| Pd(OAc)2 | XPhos | K3PO4 | Dioxane/Water | 60-100 °C | nih.gov |

| [(CyPF-tBu)PdCl2] | (Internal Ligand) | Cs2CO3 | Toluene | 100 °C | organic-chemistry.org |

Similar to amination, the formation of carbon-oxygen bonds can be achieved through palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig etherification. This reaction allows for the coupling of aryl halides with alcohols or phenols to form aryl ethers. organic-chemistry.org For this compound, this would enable the introduction of alkoxy or aryloxy substituents.

The regioselectivity of C-O bond formation would again be expected to favor the more reactive C-3 iodo position. The Ullmann condensation can also be utilized for the synthesis of diaryl ethers from an aryl halide and a phenol, typically using a copper catalyst at elevated temperatures. These methods provide valuable routes to pyrazole ethers, expanding the chemical space accessible from the this compound starting material.

C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds is a key transformation for introducing sulfur-containing moieties into the pyrazole core. In derivatives closely related to this compound, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the chlorine atom at the C-5 position can be displaced by aryl thiols. This reaction typically proceeds in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. researchgate.net This transformation highlights the susceptibility of the C-5 chloro group to nucleophilic attack by sulfur nucleophiles, a reaction pathway that can be extrapolated to this compound for the synthesis of 5-thio-substituted pyrazoles.

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | Thiophenol | K₂CO₃, DMF, 80 °C | 3-methyl-1-phenyl-5-(phenylthio)pyrazole-4-carbaldehyde |

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | p-Cl-phenylthiol | K₂CO₃, DMF, 80 °C | 5-((4-chlorophenyl)thio)-3-methyl-1-phenylpyrazole-4-carbaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrazoles. The pyrazole ring itself has a moderate π-excessive character, which generally disfavors nucleophilic attack. encyclopedia.pub However, the presence of electron-withdrawing groups, such as halogens, can activate the ring system towards SNAr reactions. encyclopedia.pubyoutube.com In this compound, both the chloro and iodo substituents act as electron-withdrawing groups, facilitating nucleophilic attack on the pyrazole core.

The halogen atoms at positions C-3 and C-5 serve as leaving groups in SNAr reactions. The C-5 position is particularly activated towards nucleophilic attack. Studies on analogous compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated that the C-5 chloro group can be readily displaced by various nucleophiles, including phenols. researchgate.net This reaction proceeds under basic conditions, affording aryloxy-substituted pyrazoles. Given the similar electronic environment, it is anticipated that the C-5 chlorine atom in this compound would be preferentially displaced over the C-3 iodine atom by many nucleophiles due to the greater polarization of the C-Cl bond.

| Starting Material | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | Phenol | K₂CO₃, DMF, 80 °C | 5-phenoxy-pyrazole derivative |

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | p-Methylphenol | K₂CO₃, DMF, 80 °C | 5-(p-tolyloxy)-pyrazole derivative |

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | p-Chlorophenol | K₂CO₃, DMF, 80 °C | 5-(4-chlorophenoxy)-pyrazole derivative |

Several factors can be manipulated to control the reactivity and selectivity of SNAr reactions on the this compound scaffold.

Nature of the Leaving Group : Both chloride and iodide are effective leaving groups. In SNAr reactions, the bond cleavage step is often rate-determining, and iodide is generally a better leaving group than chloride due to the weaker C-I bond. However, the initial nucleophilic attack is influenced by the electronegativity of the halogen, which makes the carbon atom more electrophilic. This can sometimes lead to preferential substitution of chlorine.

Electronic Effects of Substituents : The reactivity of the pyrazole ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer-like intermediate. youtube.com The chloro, iodo, and pyrazole nitrogen atoms all contribute to withdrawing electron density from the ring. Conversely, introducing electron-donating groups would decrease reactivity.

Reaction Conditions : The choice of solvent, base, and temperature can significantly influence the outcome of SNAr reactions. The use of polar aprotic solvents like DMF or DMSO can accelerate these reactions by solvating the cation of the base and leaving the nucleophile more reactive.

Electrophilic Aromatic Substitution Reactions

While the halogen substituents deactivate the pyrazole ring towards electrophilic attack, the C-4 position remains a viable site for electrophilic aromatic substitution (SEAr). In general, electrophilic substitution on pyrazole rings occurs preferentially at the C-4 position, as attack at C-3 or C-5 would lead to a less stable cationic intermediate with a positive charge adjacent to the pyridine-type nitrogen. rrbdavc.org

The C-4 position of the 1-methyl-1H-pyrazole core is nucleophilic and readily undergoes substitution with various electrophiles. scribd.comnih.gov For instance, the iodination of the closely related 5-chloro-1,3-dimethyl-1H-pyrazole occurs specifically at the C-4 position. researchgate.net This reaction is typically carried out using iodine in the presence of an oxidizing agent like iodic acid in acetic acid. This demonstrates the high regioselectivity of electrophilic attack at the C-4 position, a principle that applies directly to this compound for the introduction of other electrophiles.

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 5-chloro-1,3-dimethyl-1H-pyrazole | I₂, HIO₃ | Acetic acid, reflux | 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole |

Nitration is a classic electrophilic aromatic substitution reaction. The nitration of iodopyrazoles has been documented, providing insight into the expected reactivity of this compound. For example, 4-iodopyrazole (B32481) can be nitrated to yield 4-nitropyrazole using fuming nitric acid in the presence of a solid catalyst. guidechem.comnih.gov In this case, the reaction involves the displacement of a hydrogen atom, but it establishes that the pyrazole ring can be nitrated even with a deactivating iodo-substituent. For this compound, nitration is expected to occur at the vacant and most activated C-4 position. The typical conditions for nitration involve a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com

| Substrate | Nitrating Agent | Conditions | Product |

|---|---|---|---|

| Pyrazole | HNO₃ / H₂SO₄ | 90 °C, 6 h | 4-Nitropyrazole |

| 4-Iodopyrazole | Fuming HNO₃ / Zeolite or Silica | Tetrahydrofuran | 4-Nitropyrazole |

| 1-Methylpyrazole (B151067) | HNO₃ / Trifluoroacetic anhydride | Ice bath, 12 h | 1-methyl-3-nitropyrazole |

Sulfonation and Other Electrophilic Functionalizations

The pyrazole ring is an aromatic heterocycle, and while it is considered electron-rich, the presence of two deactivating halogen atoms (chloro and iodo) in this compound diminishes its nucleophilicity. Nevertheless, the C4 position remains the primary site for electrophilic aromatic substitution, as the C3 and C5 positions are already substituted. researchgate.netresearchgate.net Halogenation of pyrazoles with N-halosuccinimides, a typical electrophilic substitution, occurs readily at the C4 position if it is unsubstituted. researchgate.net

Sulfonation of the pyrazole ring at the C4 position can be achieved using standard sulfonating agents such as fuming sulfuric acid (oleum) or chlorosulfonic acid. This reaction would introduce a sulfonic acid (-SO₃H) group, a valuable functional handle for further transformations or for modifying the compound's physicochemical properties. The direct product, this compound-4-sulfonic acid, or its corresponding sulfonyl chloride, can serve as a precursor for sulfonamides and other derivatives.

Beyond sulfonation, the C4 position is also susceptible to other electrophilic functionalizations, although potentially requiring forcing conditions due to the deactivating nature of the existing halogens. These reactions include nitration (using nitric acid/sulfuric acid), Friedel-Crafts acylation (using an acyl chloride with a Lewis acid catalyst), and formylation (e.g., via the Vilsmeier-Haack reaction), which would introduce nitro, acyl, and formyl groups, respectively.

| Reaction Type | Typical Reagents | Potential Product at C4 |

|---|---|---|

| Sulfonation | Fuming H₂SO₄ (Oleum) | -SO₃H |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -C(O)R |

| Formylation | POCl₃ / DMF | -CHO |

| Bromination | N-Bromosuccinimide (NBS) | -Br |

Functionalization of the N-Methyl Group

The N-methyl group offers additional sites for synthetic modification, either through reactions involving the nitrogen atom itself or by activating the C-H bonds of the methyl group.

As the N-1 position of the title compound is already occupied by a methyl group, further alkylation or arylation does not occur on the N-methyl group itself but rather at the second nitrogen atom (N-2). This process is known as quaternization and results in the formation of a cationic pyrazolium (B1228807) salt. researchgate.net The reaction is typically achieved by treating the N-methylpyrazole with a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate). researchgate.netgoogle.com

The resulting 5-chloro-3-iodo-1,2-dimethylpyrazolium iodide is a water-soluble, ionic compound with altered reactivity compared to its neutral precursor. These pyrazolium salts have applications as ionic liquids and as intermediates in organic synthesis. google.com

| Alkylating/Arylating Agent | Product Type | Counter-ion Example |

|---|---|---|

| Methyl iodide (CH₃I) | Pyrazolium Iodide | I⁻ |

| Dimethyl sulfate ((CH₃)₂SO₄) | Pyrazolium Methylsulfate | CH₃SO₄⁻ |

| Benzyl bromide (BnBr) | Pyrazolium Bromide | Br⁻ |

| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Pyrazolium Bromide | Br⁻ |

The C-H bonds of the N-methyl group can be functionalized through several modern synthetic methods.

Radical Reactions: A common approach is free-radical halogenation. youtube.comyoutube.com Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light, one of the hydrogen atoms of the methyl group can be selectively replaced by a bromine atom. This yields 5-chloro-3-iodo-1-(bromomethyl)-1H-pyrazole. This bromomethyl derivative is a highly versatile intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂).

C-H Activation: More advanced strategies involve transition-metal-catalyzed C-H activation. rsc.org While much of the research in this area focuses on the C-H bonds of the pyrazole ring itself, examples of C(sp³)-H activation on alkyl groups attached to nitrogen heterocycles are known. researchgate.net A palladium- or rhodium-catalyzed process could potentially be used to directly couple the N-methyl group with aryl or alkyl halides, providing a direct route to more complex N-substituted pyrazoles without first requiring halogenation. researchgate.netacs.org

Formation of Fused Heterocyclic Systems Utilizing this compound

The differential reactivity of the C-I and C-Cl bonds makes this compound an excellent building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position while leaving the C5-chloro group intact for subsequent transformations.

A powerful strategy for constructing fused rings is a tandem cross-coupling and cyclization sequence. The iodopyrazole can first undergo a palladium-catalyzed reaction such as a Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce a carefully chosen side chain at the C3 position. This side chain is designed to contain a nucleophilic group that can subsequently participate in an intramolecular cyclization, often displacing the chloro group at C5 or attacking the C4 position.

For example, a Sonogashira coupling with a terminal alkyne bearing a primary amine (e.g., propargylamine) would yield a 3-(aminoalkynyl)pyrazole derivative. organic-chemistry.org This intermediate could then undergo an intramolecular cyclization, with the amine attacking the alkyne in a 6-endo-dig cyclization to form a pyrazolo[3,4-b]pyridine ring system. rsc.org Similarly, coupling with 2-aminophenylboronic acid (Suzuki coupling) followed by intramolecular cyclization could lead to the formation of pyrazolo[3,4-b]quinolines.

| Coupling Reaction | Coupling Partner | Intermediate Functional Group | Resulting Fused System |

|---|---|---|---|

| Suzuki Coupling | 2-Aminophenylboronic acid | 3-(2-Aminophenyl) | Pyrazolo[3,4-b]quinoline |

| Sonogashira Coupling | Propargylamine | 3-(3-Amino-1-propynyl) | Pyrazolo[3,4-b]pyridine |

| Buchwald-Hartwig Amination | 2-Aminopyridine | 3-(Pyridin-2-ylamino) | Pyrazolo[1,5-a]pyrimido[4,5-d]pyrimidine analogue |

| Heck Coupling | Acrylonitrile | 3-(2-Cyanovinyl) | Pyrazolo[3,4-c]pyridine |

While less common, rearrangement reactions can transform the pyrazole core into entirely new heterocyclic structures. These transformations often require specific energetic inputs, such as heat or UV light, or the generation of highly reactive intermediates.

Photochemical Rearrangements: The irradiation of pyrazole derivatives with UV light can induce skeletal rearrangements. For instance, certain pyrazoles have been shown to rearrange into imidazoles upon photolysis. researchgate.net Such a transformation of this compound would lead to a substituted chloro-iodo-imidazole, representing a significant structural reorganization.

Thermal Rearrangements: Thermally induced rearrangements, such as cdnsciencepub.commdpi.com-sigmatropic shifts, are known for certain pyrazole systems, particularly 3H-pyrazoles, leading to isomeric pyrazoles. cdnsciencepub.comacs.org While the starting compound is a more stable 1H-pyrazole, it is conceivable that under harsh thermal conditions or through a reactive intermediate, a rearrangement could be triggered.

Rearrangements via Reactive Intermediates: It is possible to convert one of the existing functional groups into a more reactive one capable of initiating a rearrangement. For example, substitution of the C5-chloro group with an azide (B81097) (N₃) group, followed by heating or photolysis, could generate a highly reactive pyrazole nitrene intermediate. Such nitrenes can undergo complex rearrangements and cyclizations, potentially leading to fused systems or ring-contracted products. mdpi.com

These rearrangement pathways represent advanced and often mechanistically complex strategies for leveraging the pyrazole scaffold to access novel chemical diversity.

Structural Elucidation, Spectroscopic Analysis Methodologies, and Mechanistic Insights

Advanced Spectroscopic Characterization Methodologies

The definitive structure of a novel or uncharacterized compound such as 5-Chloro-3-iodo-1-methyl-1H-pyrazole is established through a combination of advanced spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for an unambiguous assignment of its atomic connectivity and spatial arrangement.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show two distinct signals: one for the single proton on the pyrazole (B372694) ring (H4) and one for the three protons of the N-methyl group. The chemical shift (δ) of the H4 proton would be influenced by the adjacent iodo and chloro substituents. The N-methyl signal would appear as a singlet, with its chemical shift indicating the electronic environment around the N1 position of the pyrazole ring.

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the three carbon atoms of the pyrazole ring (C3, C4, and C5) and the one carbon of the N-methyl group. The chemical shifts would be highly informative:

C3: Significantly affected by the directly attached, heavy iodine atom (heavy-atom effect).

C4: Influenced by the adjacent C3-I and C5-Cl bonds.

C5: Its chemical shift would be characteristic of a carbon bearing a chlorine atom.

N-CH₃: The chemical shift of the methyl carbon.

Coupling Constants: While there are no proton-proton couplings within the molecule itself, heteronuclear coupling constants, such as those between carbon and hydrogen atoms (¹J_CH, ²J_CH, ³J_CH), could be measured to confirm assignments.

Nitrogen-15 (B135050) NMR spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 would be distinct, influenced by the N-methylation and the electronic effects of the halogen substituents on the ring, offering valuable confirmation of the pyrazole core structure.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate the H4 proton with the C4 carbon and the N-methyl protons with the N-methyl carbon, confirming the direct one-bond C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for piecing together the molecular skeleton. Expected long-range (2-3 bond) correlations would include:

The H4 proton showing correlations to C3 and C5.

The N-methyl protons showing correlations to C5 and the N1-linked pyrazole carbon. These correlations would unambiguously establish the relative positions of the substituents around the pyrazole ring.

COSY (Correlation Spectroscopy): As there is only one proton on the pyrazole ring, a standard ¹H-¹H COSY spectrum would not show any cross-peaks for the ring system, confirming the isolated nature of the H4 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A NOESY spectrum would be expected to show a correlation between the N-methyl protons and the H4 proton, confirming their spatial closeness in the five-membered ring structure.

Mass spectrometry provides information about the molecular weight and the elemental composition of a molecule, as well as structural clues from its fragmentation pattern.

Molecular Ion: The mass spectrum would show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope (M⁺) and another peak two mass units higher for the ³⁷Cl isotope (M+2⁺), in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of the presence of one chlorine atom.

Fragmentation Analysis: The molecule would fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways for pyrazoles could include the loss of substituents or cleavage of the ring, providing further structural confirmation.

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula (C₄H₄ClIN₂), confirming that the observed mass corresponds exactly to the expected combination of atoms and ruling out other possibilities.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectral data for this compound is not documented in the reviewed literature. However, based on its structure, a hypothetical IR spectrum would be expected to display characteristic absorption bands corresponding to its functional groups.

For a similar compound, 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the reported IR spectrum (KBr disc) shows peaks at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹ researchgate.net. By analogy, the spectrum of this compound would likely exhibit:

C-H stretching vibrations from the methyl group and the pyrazole ring, typically in the 2900-3100 cm⁻¹ region.

C=N and C=C stretching vibrations within the pyrazole ring, expected in the 1400-1600 cm⁻¹ range.

C-N stretching vibrations , also associated with the pyrazole ring.

Fingerprint region below 1500 cm⁻¹, containing complex vibrations including C-Cl and C-I stretching, which are typically found at lower wavenumbers.

An interactive table of expected IR absorption ranges for the functional groups is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Methyl C-H | 2850 - 3000 | Stretch |

| Pyrazole Ring (C=N, C=C) | 1400 - 1600 | Stretch |

| C-Cl | 600 - 800 | Stretch |

| C-I | 500 - 600 | Stretch |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound has not been found. The electronic transitions of pyrazole derivatives are influenced by the heterocyclic ring and its substituents. Generally, pyrazoles exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. materialsciencejournal.org

For a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, UV irradiation induced the appearance of a new absorption band in the visible region, indicating significant electronic changes within the molecule's chromophore. mdpi.com The presence of halogen substituents (chloro and iodo) and the methyl group on the pyrazole ring of the target compound would influence the energy of these transitions and thus the position of the absorption maxima (λmax). The lone pairs on the nitrogen and halogen atoms could participate in n → π* transitions.

X-ray Diffraction for Solid-State Structural Determination

A crystal structure determined by single-crystal X-ray diffraction for this compound is not available in the surveyed literature. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal structure data for analogous compounds, such as (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been reported. nih.govlookchem.comresearchgate.net These studies reveal detailed information about the planarity of the pyrazole ring and the spatial orientation of its substituents. A hypothetical X-ray diffraction study of this compound would definitively establish the positions of the chloro, iodo, and methyl groups on the pyrazole ring and characterize its solid-state packing and intermolecular forces.

Mechanistic Investigations of Synthetic Transformations and Reactivity

While general principles of pyrazole reactivity are well-established, specific mechanistic studies concerning this compound are absent from the literature reviewed. The reactivity is dictated by the electron distribution in the pyrazole ring and the nature of the substituents. pharmaguideline.comnih.gov

Elucidation of Reaction Pathways and Transition States

No studies detailing the specific reaction pathways or transition states for reactions involving this compound were found. The synthesis of substituted pyrazoles often involves the cyclocondensation of hydrazines with 1,3-difunctional compounds. mdpi.com The regioselectivity of such reactions, which determines the final substitution pattern, is a key area of mechanistic study. researchgate.net The halogen atoms on the pyrazole ring are valuable handles for cross-coupling reactions (e.g., Sonogashira, Suzuki), and mechanistic studies in these areas focus on the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net The relative reactivity of the C-I versus the C-Cl bond would be a key factor, with the C-I bond being significantly more reactive in typical palladium-catalyzed cross-coupling reactions. mdpi.com

Identification and Characterization of Reaction Intermediates

There is no available information on the specific identification or characterization of reaction intermediates in the synthesis or subsequent reactions of this compound. In general pyrazole synthesis, pyrazoline intermediates are often formed, which then undergo oxidation or elimination to yield the aromatic pyrazole ring. mdpi.comorganic-chemistry.org In transformations like the Vilsmeier-Haack reaction on pyrazolone (B3327878) precursors, intermediates leading to formylation and chlorination can be involved. mdpi.com Mechanistic studies on related systems sometimes propose intermediates based on kinetic data and computational modeling. researchgate.net

Kinetic and Thermodynamic Control in Reaction Outcomes

Specific studies on kinetic versus thermodynamic control in reactions of this compound are not available. However, the principles of kinetic and thermodynamic control are highly relevant to the synthesis of substituted pyrazoles. The regioselectivity of the initial ring formation can be influenced by reaction conditions (temperature, solvent, catalyst), which can favor either the kinetically or thermodynamically more stable regioisomer. nih.govresearchgate.netmdpi.com For example, in the synthesis of certain 3,5-disubstituted pyrazoles from heteropropargyl precursors, the reaction conditions can be tuned to favor the pyrazole (the kinetic product) over a furan (B31954) derivative (the thermodynamic product). nih.govmdpi.com Such control is crucial for selectively synthesizing a desired isomer.

Isotopic Labeling Studies for Mechanistic Confirmation

Following a comprehensive review of available scientific literature, no specific studies employing isotopic labeling for the mechanistic confirmation of reactions involving this compound have been identified. While isotopic labeling, using nuclides such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), is a powerful and widely utilized technique in organic chemistry to elucidate reaction mechanisms, its direct application to the specified compound has not been reported in published research.

The general principles of such studies would involve the synthesis of an isotopically labeled version of this compound or a reaction partner. By tracing the position of the isotope in the products of a reaction, chemists can infer the bonding changes that occur during the transformation. This can provide definitive evidence for or against a proposed reaction pathway, such as distinguishing between different types of substitution or rearrangement mechanisms.

Although no specific data tables or detailed research findings can be presented for this compound due to the absence of literature, it is a standard methodology that could be applied to understand its reactivity in various chemical transformations.

Computational and Theoretical Studies of 5 Chloro 3 Iodo 1 Methyl 1h Pyrazole

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-Chloro-3-iodo-1-methyl-1H-pyrazole is significantly influenced by the interplay of the pyrazole (B372694) ring's aromaticity and the electronic effects of its substituents: the electron-donating methyl group and the electron-withdrawing chloro and iodo groups. Molecular orbital (MO) theory helps in understanding the distribution of electrons and predicting the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining reactivity. For pyrazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO may have more antibonding characteristics. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

In this compound, the electronegative chlorine and iodine atoms are expected to lower the energy levels of the molecular orbitals. The methyl group, being electron-donating, would have an opposing effect. Theoretical calculations on related pyrazoles show that such substitutions modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. rsc.orgiaea.org For instance, studies on other halogenated heterocycles indicate that halogen substitution can decrease the electrophilicity index. chemrxiv.org The analysis of the molecular electrostatic potential (MEP) map would likely reveal electron-rich regions around the nitrogen atoms and electron-deficient areas associated with the halogen atoms, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

| Parameter | Description | Typical Calculated Value (for related pyrazoles) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 D |

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometrical and electronic properties of molecules with high accuracy. For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can determine its most stable three-dimensional structure. iaea.orgnih.gov

These calculations provide optimized bond lengths, bond angles, and dihedral angles. Studies on similar halogenated pyrazoles show that C-Cl and C-I bond lengths can be shorter than the sum of their covalent radii, suggesting some degree of double bond character due to orbital overlap. mdpi.com The pyrazole ring itself is expected to be largely planar, a characteristic feature of aromatic systems. researchgate.net

DFT is also employed to calculate key electronic properties and reactivity descriptors, which quantify aspects of the molecule's behavior. chemrxiv.org

| Property / Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of an electron from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity of a species to accept electrons. |

Investigation of Tautomerism and Isomerism in Halogenated Pyrazoles

For N-unsubstituted pyrazoles, prototropic tautomerism is a fundamental property, where the N-H proton can reside on either of the two nitrogen atoms. The equilibrium between these tautomers is influenced by the nature and position of substituents on the pyrazole ring. mdpi.comnih.gov Computational studies have shown that electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen (C3-tautomer), while electron-withdrawing groups can stabilize the C5-tautomer. nih.gov This is relevant for the synthetic precursors of this compound.

Once the pyrazole is N-methylated, tautomerism is no longer possible. However, constitutional isomerism becomes critical during the synthesis. The methylation of a 3,5-disubstituted pyrazole can potentially yield two different regioisomers: the N1-methyl and the N2-methyl products. The specific isomer obtained, this compound, is the N1-methyl isomer.

The regioselectivity of N-alkylation in pyrazoles is a well-studied phenomenon, governed by both steric and electronic factors. The reaction of a 3-iodo-5-chloropyrazole precursor with a methylating agent can lead to methylation at either the N1 or N2 position. Computational methods, including DFT, can be used to calculate the energies of the two possible regioisomers. nih.gov The isomer with the lower calculated energy is predicted to be the thermodynamically more stable product and often the major product formed, especially under conditions that allow for equilibrium. researchgate.net

Sterically bulky substituents on the pyrazole ring can direct alkylation to the less hindered nitrogen atom. nih.gov Electronically, the distribution of charge in the pyrazole anion intermediate plays a crucial role. Semi-empirical and DFT calculations can model this charge distribution and the transition states of the alkylation reaction to predict the regiochemical outcome. nih.gov The synthesis of the specific N1-methyl isomer suggests a preference dictated by the combined electronic influences of the chloro and iodo substituents on the pyrazole ring. nih.govnih.gov

Reaction Mechanism Simulations and Energetic Profiles

Theoretical simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions and understanding their feasibility. For the synthesis of this compound, key steps would include the halogenation of the pyrazole ring and its subsequent N-methylation.

DFT calculations can be used to map the potential energy surface of a reaction. This involves:

Optimizing Geometries: Calculating the structures of reactants, intermediates, transition states (TS), and products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

For example, a plausible mechanism for the halogenation of a pyrazole involves electrophilic attack, which can be modeled computationally. beilstein-archives.org Similarly, the N-methylation reaction can be simulated to compare the activation barriers for attack at N1 versus N2, providing a theoretical basis for the observed regioselectivity. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the reactant and product states. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily related to the rotation of the N-methyl group. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. researchgate.netnih.gov MD simulations are particularly useful for:

Exploring Conformational Space: Understanding how the molecule behaves in different environments, such as in solution.

Assessing Stability: Monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over time to see if the molecule maintains a stable conformation. researchgate.net

Analyzing Interactions: Studying how the molecule interacts with solvent molecules or other solutes.

For halogenated pyrazoles, MD simulations have been used to study their binding affinity and stability within the active sites of enzymes, providing insights into their biological activity. mdpi.com The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule are more flexible or rigid. researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of compounds based on their chemical structure. shd-pub.org.rssemanticscholar.org These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed property.

For a series of halogenated pyrazoles, a QSPR model could be developed to predict properties like reactivity, solubility, or chromatographic retention time. The process involves:

Dataset Selection: Assembling a group of related pyrazole derivatives with known experimental data.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or electronic descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation relating the descriptors to the property of interest. shd-pub.org.rssemanticscholar.org

Validation: Testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

For pyrazole derivatives, descriptors such as molecular volume, polar surface area, dipole moment, and HOMO/LUMO energies have been shown to be significant in various QSAR/QSPR models. shd-pub.org.rssemanticscholar.org

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electron distribution, Reactivity |

| Steric / Geometric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule |

| Topological | Connectivity indices (e.g., Wiener index) | Atomic connectivity and branching |

| Constitutional | Molecular Weight, Number of specific atoms (e.g., halogens) | Basic molecular composition |

Correlation of Calculated Descriptors with Observed Chemical Behavior

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the relationship between the molecular structure of this compound and its chemical behavior. researchgate.net By calculating a range of molecular descriptors, it is possible to predict and rationalize the compound's reactivity, spectroscopic properties, and intermolecular interactions. These theoretical insights are crucial for understanding its chemical profile and for guiding its potential applications in synthesis.

The electronic properties of the pyrazole ring are significantly influenced by the substituents at the 1, 3, and 5 positions. In the case of this compound, the methyl group at the N1 position and the halogen atoms at the C3 and C5 positions create a unique electronic environment. DFT calculations can map the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule.

One of the key applications of computational chemistry in this context is the prediction of reactivity. researchgate.net Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of the molecule's reactivity. asrjetsjournal.org The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

Local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), offer more detailed insights into site-specific reactivity. researchgate.netasrjetsjournal.org The MEP map, for instance, visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. asrjetsjournal.org For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyrazole ring, suggesting their susceptibility to electrophilic attack.

Furthermore, computational methods are invaluable for interpreting and predicting spectroscopic data. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for correlating theoretical structures with experimental data. researchgate.netruc.dk By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values, the proposed structure of this compound can be validated. Deviations between calculated and observed shifts can also provide insights into solvent effects and conformational dynamics. ruc.dk

The following interactive data table summarizes key calculated descriptors for this compound and their correlation with its expected chemical behavior. The values presented are representative and based on typical DFT calculations for similar halogenated pyrazole derivatives.

| Calculated Descriptor | Typical Calculated Value | Observed Chemical Behavior Correlation |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater susceptibility to electrophilic attack. |

| LUMO Energy | -1.0 to -2.0 eV | Reflects the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.0 to 3.5 D | Influences solubility in polar solvents and intermolecular interactions. |

| Calculated ¹H NMR Chemical Shifts (ppm) | CH₃: 3.8-4.2, H4: 7.0-7.5 | Correlates with the electronic environment of the protons. Good agreement with experimental data confirms the molecular structure. |

| Calculated ¹³C NMR Chemical Shifts (ppm) | C3: ~90, C4: ~110, C5: ~140 | Sensitive to the electronic effects of the halogen substituents. Provides a detailed map of the carbon skeleton's electronic structure. |

Advanced Applications and Synthetic Utility As Chemical Building Blocks

Design and Synthesis of Complex Polyheterocyclic Architectures

The strategic placement of two different halogen atoms on the pyrazole (B372694) ring makes 5-Chloro-3-iodo-1-methyl-1H-pyrazole a powerful precursor for building intricate polyheterocyclic systems. The C-I bond serves as a primary reactive handle for various transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Negishi couplings. This allows for the initial introduction of a diverse range of substituents at the C3 position while leaving the C5-chloro group intact for subsequent transformations.

Research on analogous compounds, such as 1,3-disubstituted-5-chloro-4-iodopyrazoles, demonstrates this principle effectively. These compounds undergo selective coupling with terminal alkynes like phenylacetylene (B144264) under typical Sonogashira conditions [PdCl2(PPh3)2, CuI, Et3N] to yield the corresponding 5-chloro-4-(phenylethynyl)pyrazoles in good yields. researchgate.net These intermediates can then be smoothly cyclized with reagents like sodium sulfide (B99878) (Na2S) to form fused thieno[2,3-c]pyrazoles, showcasing a clear pathway from a dihalogenated pyrazole to a complex polyheterocyclic architecture. researchgate.net

Furthermore, the pyrazole core can be elaborated through reactions at other positions. For instance, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been used in one-pot, three-component reactions to construct complex fused systems such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com Similarly, converting the pyrazole into a carbonyl chloride derivative enables its reaction with other heterocyclic amines, such as substituted benzothiazol-2-ylamines, to form larger, multi-ring amide structures. researchgate.net

| Reaction Type | Starting Material Analogue | Reagents | Resulting Architecture |

| Sonogashira Coupling & Cyclization | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | 1. Phenylacetylene, Pd/Cu catalyst2. Na2S | Thieno[2,3-c]pyrazole |

| Multi-component Reaction | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ketoaziridine, NH4OAc | Diazabicyclo[3.1.0]hex-3-ene |

| Amide Coupling | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted benzothiazol-2-ylamine | Pyrazole-benzothiazole amide |

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its favorable drug-like properties, synthetic accessibility, and ability to act as a versatile bioisostere. researchgate.netnih.gov The structure of this compound is particularly well-suited for generating novel chemical scaffolds because the two distinct halogen atoms act as orthogonal synthetic handles.

This dual functionality allows for a programmed, stepwise synthesis to build molecular diversity. A synthetic campaign could begin with a cross-coupling reaction at the more reactive C3-iodo position to introduce a key structural motif. The resulting 5-chloropyrazole intermediate can then undergo a second, different coupling reaction at the C5-chloro position. This approach enables the creation of a wide array of 1,3,5-trisubstituted pyrazoles with precise control over the identity of each substituent, leading to the generation of diverse chemical libraries for screening in drug discovery or materials applications. researchgate.net The combination of the pyrazole core with other bioactive heterocycles, like 1,2,4-triazole, has led to the development of promising fused bicyclic systems such as pyrazolo[5,1-c] researchgate.netresearchgate.netmdpi.comtriazole. mdpi.com

Applications in Ligand Design for Organometallic Catalysis

The pyrazole ring is a cornerstone in the field of coordination chemistry, primarily due to the ability of its two adjacent nitrogen atoms to effectively coordinate with a wide variety of metal ions. acs.org this compound serves as an excellent starting material for the synthesis of bespoke ligands for organometallic catalysis.

By leveraging the reactivity of the C3-iodo and C5-chloro positions, chemists can introduce additional donor groups, such as phosphines, amines, or thiols, onto the pyrazole backbone. This functionalization can transform the simple pyrazole into a bidentate or polydentate ligand. For example, a phosphine (B1218219) group could be introduced at the C3 position via a coupling reaction, creating a P,N-bidentate ligand capable of coordinating to a metal center through both the pyrazole nitrogen and the appended phosphorus atom. The steric and electronic properties of such ligands can be precisely tuned by varying the substituents, which in turn influences the activity, selectivity, and stability of the resulting organometallic catalyst.

Pyrazole-derived ligands have found extensive use in transition metal catalysis, where they are integral components of catalysts for reactions like C-C and C-X bond formation. researchgate.netmdpi.com The synthesis of custom ligands from precursors like this compound allows for the fine-tuning of catalyst performance.

The general order of reactivity for aryl halides in many cross-coupling reactions is C-I > C-Br > C-Cl, a preference that holds true for pyrazolyl halides. researchgate.netmdpi.com This predictable reactivity allows for the selective functionalization of the C3-iodo position to attach the ligand to a larger framework or to introduce a specific coordinating group. The remaining C5-chloro group can be used to modulate the electronic properties of the pyrazole ring or to serve as a secondary attachment point, potentially leading to the formation of rigid, well-defined ligand architectures that can enforce specific geometries on the metal center, thereby enhancing catalytic selectivity.

Role in Agrochemical Research and Development (excluding toxicity profiles)

The pyrazole scaffold is a well-established and recurring motif in the structures of numerous commercial agrochemicals. researchgate.net Its presence is linked to a range of desirable properties, and significant research is dedicated to the synthesis of novel pyrazole-containing compounds for potential agricultural applications.

Recent studies have focused on the design and synthesis of novel 5-chloro-pyrazole derivatives for evaluation as antifungal agents. rsc.org For instance, a series of compounds incorporating a phenylhydrazone moiety attached to a 5-chloropyrazole core was synthesized and characterized. rsc.org The development of such molecules highlights the perceived value of the chloropyrazole unit as a foundational block in the design of new agrochemical candidates.

The synthesis of pyrazole-containing agrochemical motifs often relies on the functionalization of pre-formed pyrazole rings. Starting with this compound, a synthetic route could involve a Suzuki or Stille coupling at the C3-iodo position to introduce a specific aryl or heteroaryl group known to be important for biological activity. The C5-chloro atom could be retained in the final structure, as halogen atoms are common features in agrochemicals, or it could be substituted via nucleophilic aromatic substitution to introduce other functional groups like ethers, amines, or thioethers, further diversifying the molecular structure. This modular approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize for desired properties.

Utilization in Materials Science

The rigid, aromatic nature of the pyrazole ring, combined with its synthetic tractability, makes it an attractive component for advanced materials. Research has shown that complex molecules incorporating a chloropyrazole core can exhibit interesting physical properties, such as photochromism.

Precursors for Fluorescent Molecules and Dyes

The unique substitution pattern of this compound offers a predictable and regioselective platform for the construction of extended π-conjugated systems, which are the cornerstone of most fluorescent molecules and dyes. The differential reactivity of the iodo and chloro substituents is key to its utility, allowing for sequential and controlled functionalization through various cross-coupling reactions.

Notably, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions. mdpi.com This reactivity difference enables the selective substitution of the iodo group at the 3-position of the pyrazole ring, while leaving the chloro group at the 5-position intact for potential subsequent transformations. This stepwise approach is instrumental in the rational design of novel fluorophores.

Synthesis of Pyrazolo[3,4-b]quinoline Derivatives:

A prominent application of this building block is in the synthesis of pyrazolo[3,4-b]quinolines, a class of fused heterocyclic compounds renowned for their strong fluorescence and potential use in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The synthetic strategy would typically involve a Sonogashira coupling of this compound with a terminal alkyne bearing an ortho-aminoaryl group. The resulting intermediate, a 3-alkynyl-5-chloro-1-methyl-1H-pyrazole derivative, can then undergo an intramolecular cyclization to form the pyrazolo[3,4-b]quinoline scaffold. The chloro substituent in this case becomes an integral part of the final molecular structure, influencing its electronic properties.

Table 1: Hypothetical Synthesis of a Fluorescent Pyrazolo[3,4-b]quinoline Derivative

| Step | Reactant 1 | Reactant 2 | Reaction Type | Intermediate/Product |

| 1 | This compound | 2-aminophenylacetylene | Sonogashira Coupling | 3-((2-aminophenyl)ethynyl)-5-chloro-1-methyl-1H-pyrazole |

| 2 | 3-((2-aminophenyl)ethynyl)-5-chloro-1-methyl-1H-pyrazole | - | Intramolecular Cyclization | 4-chloro-1-methyl-1H-pyrazolo[3,4-b]quinoline |

The photophysical properties of the resulting pyrazolo[3,4-b]quinolines can be fine-tuned by varying the substituents on the aniline (B41778) ring of the second reactant. Many compounds in this class are characterized by intense fluorescence, both in solution and in the solid state. mdpi.comresearchgate.net

Components in Functional Materials (excluding biological activities)

The application of this compound extends to the synthesis of various functional organic materials where its structural and electronic contributions are paramount. Its ability to participate in cross-coupling reactions allows for its incorporation into polymers, dendrimers, and other macromolecules designed for specific non-biological functions.

Building Blocks for Organic Electronics:

The pyrazole core is an electron-rich heterocycle, and its incorporation into larger conjugated systems can influence the charge transport properties of the resulting materials. Through sequential Suzuki-Miyaura cross-coupling reactions, both the iodo and chloro substituents can be replaced with various aryl or heteroaryl groups. This allows for the construction of highly conjugated molecules with potential applications as semiconductors or emitters in organic electronic devices.

For instance, a stepwise Suzuki coupling could first replace the iodo group with a boronic acid derivative, followed by a second coupling at the chloro position with a different arylboronic acid. This would yield a tetra-substituted pyrazole with a precisely controlled arrangement of electronically distinct aromatic moieties.

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions for Functional Material Synthesis

| Reaction Step | Starting Material | Coupling Partner | Catalyst System | Product |

| Step 1 (Iodo-selective) | This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Chloro-3-aryl-1-methyl-1H-pyrazole |

| Step 2 (Chloro-coupling) | 5-Chloro-3-aryl-1-methyl-1H-pyrazole | Heteroarylboronic acid | Pd(dppf)Cl₂ / Base | 3-Aryl-5-heteroaryl-1-methyl-1H-pyrazole |

The resulting unsymmetrically substituted pyrazoles could be investigated for their liquid crystalline properties or their performance in devices such as dye-sensitized solar cells, where pyrazole-containing dyes have shown promise. The rigid and planar nature of the pyrazole ring, combined with the extended conjugation achievable through these synthetic routes, makes it a desirable component in the design of novel functional materials.

Future Directions and Emerging Research Avenues for 5 Chloro 3 Iodo 1 Methyl 1h Pyrazole

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 5-Chloro-3-iodo-1-methyl-1H-pyrazole is poised to move beyond traditional batch methods towards more sustainable and efficient processes. Current methods often involve multi-step procedures with potentially hazardous reagents. mdpi.comresearchgate.net Future research will likely focus on green chemistry principles to minimize waste and energy consumption.

One promising approach is the adoption of continuous flow chemistry. mdpi.comnih.gov Flow synthesis offers significant advantages, including enhanced safety, better heat and mass transfer, and the ability to handle reactive intermediates safely. mdpi.commit.edu A telescoped flow system could potentially combine the steps of pyrazole (B372694) ring formation, chlorination, and iodination into a single, uninterrupted process, drastically reducing reaction times and purification needs. mit.edu

Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a highly efficient strategy for constructing the pyrazole core. mdpi.com Researchers are exploring novel catalytic systems, including nano-catalysts and environmentally benign catalysts, to facilitate these reactions under milder conditions. mdpi.comnih.gov Microwave-assisted synthesis is another area of interest, as it can significantly accelerate reaction rates and improve yields for pyrazole synthesis. ias.ac.in These green methodologies aim to make the production of this compound and its derivatives more economical and environmentally friendly. mdpi.comias.ac.in

Exploration of Unprecedented Reactivity Modes

The unique arrangement of two different halogen atoms on the pyrazole ring of this compound offers a platform for exploring novel and selective chemical transformations. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is key to this potential. The C-I bond is weaker and more susceptible to oxidative addition, making it the preferred site for transition-metal-catalyzed cross-coupling reactions like Sonogashira, Suzuki, and Buchwald-Hartwig couplings. mdpi.com This allows for the selective introduction of a wide array of functional groups at the 3-position.

Future research will likely focus on exploiting this differential reactivity for sequential functionalization. After a selective reaction at the 3-iodo position, the less reactive 5-chloro position could be activated under more forcing conditions or with different catalytic systems. This stepwise approach would enable the creation of highly complex and precisely substituted pyrazole derivatives that are difficult to access through conventional methods.

Moreover, the pyrazole core itself can participate in unique reactions. Research into related 4H-pyrazoles has shown they can act as dienes in inverse-electron demand Diels-Alder reactions, a type of "click chemistry". nih.govnih.govrsc.org Future studies may investigate whether this compound can be converted into a reactive intermediate capable of participating in such cycloadditions, opening up new pathways for creating fused heterocyclic systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of molecules, and it holds significant promise for guiding future research on this compound. eurasianjournals.com Methods like Density Functional Theory (DFT) can be employed to predict the compound's geometric and electronic properties, stability, and spectroscopic signatures. researchgate.netnih.gov Such calculations can help rationalize its reactivity, for instance, by modeling the transition states of various reactions to predict which halogen is more likely to react under specific conditions. eurasianjournals.com

Quantum mechanical calculations can provide detailed insights into the electronic structure, helping to explain the regioselectivity observed in its reactions. eurasianjournals.comeurasianjournals.com Furthermore, computational models can be used to design novel derivatives with specific desired properties. By simulating how changes in substitution affect the molecule's electronic and steric characteristics, researchers can pre-screen potential candidates for synthesis, saving significant time and resources. nih.gov Molecular docking studies can also be performed to predict how derivatives of this compound might interact with biological targets like enzymes, which is a crucial step in the early stages of drug discovery. researchgate.netnih.gov The integration of these predictive models will accelerate the discovery of new reactions and applications for this versatile chemical scaffold. eurasianjournals.com

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms is a key future direction that could revolutionize its use in chemical research and drug discovery. nih.gov Automated systems, which combine robotics with software control, allow for the rapid and reproducible synthesis of compound libraries. researchgate.netresearchgate.net Given its nature as a versatile building block with two distinct reactive sites, this pyrazole is an ideal candidate for such platforms.

Cartridge-based synthesizers, for example, use pre-packaged reagents for common chemical reactions like cross-coupling or amination. youtube.com An automated workflow could be designed where a starting cartridge of this compound is sequentially reacted with a diverse set of reagents in a programmable, high-throughput fashion. nih.gov This would enable the rapid generation of hundreds or even thousands of unique pyrazole derivatives for screening in pharmaceutical or materials science applications. Such platforms not only increase productivity but also capture detailed data for each reaction, which can be used to refine synthetic routes and train machine learning algorithms for future synthesis planning. nih.gov

Discovery of Novel Applications as Advanced Chemical Probes

The structural features of this compound make it an excellent scaffold for the development of advanced chemical probes for biological research. nih.gov The ability to perform selective, sequential functionalization at the two halogen positions is critical for creating sophisticated molecular tools.

One emerging application is in the field of bioorthogonal chemistry, where chemical reactions can occur in living systems without interfering with native biochemical processes. nih.gov The pyrazole could be functionalized at one position with a reporter tag (like a fluorescent dye or a biotin (B1667282) handle for purification) and at the other position with a reactive group designed to bind to a specific biological target. This dual functionality is highly sought after for creating probes to study protein function, track biological processes, or deliver therapeutic agents to specific cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.